Physicochemical Properties and Synthetic Utility of Methyl 3-methoxy-5-(trifluoromethyl)benzoate: A Comprehensive Guide for Medicinal Chemists
Physicochemical Properties and Synthetic Utility of Methyl 3-methoxy-5-(trifluoromethyl)benzoate: A Comprehensive Guide for Medicinal Chemists
Executive Summary & Structural Rationale
In contemporary medicinal chemistry, the strategic incorporation of fluorine atoms is a cornerstone technique for modulating the pharmacokinetic and pharmacodynamic profiles of small molecules. Methyl 3-methoxy-5-(trifluoromethyl)benzoate (CAS: 1003843-90-0) serves as a highly versatile, fluorinated building block designed specifically for this purpose[1].
Structurally, this compound is a 3,5-disubstituted benzoic acid derivative. The meta-substitution pattern provides a specific geometric vector ideal for accessing deep, hydrophobic binding pockets in target proteins such as kinases and G-protein coupled receptors (GPCRs). The presence of the trifluoromethyl ( −CF3 ) group acts as a robust bioisostere for halogens or lipophilic alkyl groups, while the methoxy ( −OCH3 ) group provides a hydrogen-bond acceptor, fine-tuning the electronic and steric properties of the aromatic core[2]. The methyl ester acts as a stable, easily manipulable synthetic handle for downstream amide coupling[3].
Physicochemical Properties
Understanding the physicochemical parameters of Methyl 3-methoxy-5-(trifluoromethyl)benzoate is critical for predicting its behavior both in the reaction flask and in biological systems. With a molecular weight of 234.17 g/mol , it strictly adheres to the constraints required for fragment-based drug discovery[4].
| Property | Value | Rationale / Implication for Drug Design |
| CAS Number | 1003843-90-0 | Unique identifier for database tracking and procurement[3]. |
| Molecular Formula | C10H9F3O3 | Determines precise stoichiometric calculations[5]. |
| Molecular Weight | 234.17 g/mol | Low MW makes it an ideal fragment (Rule of 5 compliant)[4]. |
| Topological Polar Surface Area (TPSA) | ~35.5 Ų | Excellent membrane permeability profile; ideal for CNS or oral drugs. |
| H-Bond Donors / Acceptors | 0 / 3 | Enhances lipophilicity while interacting with target pockets. |
| Estimated LogP | 2.5 - 3.0 | Optimal lipophilicity for partitioning into lipid bilayers. |
Synthetic Methodologies
As a Senior Application Scientist, I emphasize that a protocol must be more than a list of instructions; it must be a self-validating system . The following two-step synthesis from commercially available 3-hydroxy-5-(trifluoromethyl)benzoic acid (CAS: 328-69-8)[6] is designed with built-in causality and verification checkpoints.
Protocol: Two-Step Synthesis of Methyl 3-methoxy-5-(trifluoromethyl)benzoate
Step 1: Fischer Esterification (Protection of the Carboxylic Acid)
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Objective: Convert the polar carboxylic acid into a lipophilic methyl ester to prevent unwanted side reactions in the subsequent etherification step.
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Procedure:
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Suspend 3-hydroxy-5-(trifluoromethyl)benzoic acid (1.0 eq) in anhydrous methanol (10 volumes).
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Add concentrated sulfuric acid ( H2SO4 , 0.1 eq) dropwise at 0 °C.
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Heat the mixture to reflux (65 °C) for 12 hours.
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Causality: The strong acid protonates the carbonyl oxygen, dramatically increasing the electrophilicity of the carbonyl carbon. This facilitates the nucleophilic attack by the weak nucleophile, methanol.
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Self-Validation (TLC): Monitor via Thin Layer Chromatography (Hexane:EtOAc 3:1). The starting material is highly polar and will streak near the baseline. The successful formation of the methyl ester is unequivocally confirmed by the appearance of a tight, high-running spot ( Rf≈0.6 ).
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Workup: Concentrate under reduced pressure, neutralize with saturated aqueous NaHCO3 (to quench the acid catalyst), and extract with ethyl acetate.
Step 2: Williamson Ether Synthesis (Methylation of the Phenol)
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Objective: Alkylate the phenolic hydroxyl group to install the methoxy ether.
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Procedure:
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Dissolve the intermediate from Step 1 (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) (5 volumes).
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Add finely powdered anhydrous Potassium Carbonate ( K2CO3 , 2.0 eq).
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Add Methyl Iodide (MeI, 1.5 eq) dropwise at room temperature, then heat to 60 °C for 4 hours.
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Causality: K2CO3 is a mild base, perfectly tuned to deprotonate the phenol ( pKa≈9 ) without causing saponification (hydrolysis) of the newly formed methyl ester. DMF, a polar aprotic solvent, leaves the resulting phenoxide anion unsolvated and highly nucleophilic, driving a rapid SN2 attack on the electrophilic methyl iodide.
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Self-Validation & Workup: Quench with ice water (20 volumes) and extract with diethyl ether. Why ether? Diethyl ether has excellent solubility for the methylated product but completely rejects the K2CO3 salts. Furthermore, washing the ether layer with brine effectively removes any residual DMF, which is highly water-soluble.
Step-by-step synthetic workflow for Methyl 3-methoxy-5-(trifluoromethyl)benzoate.
Applications in Drug Discovery: Mechanistic Insights
The true value of Methyl 3-methoxy-5-(trifluoromethyl)benzoate lies in its application as a pharmacophore scaffold. In drug development, the methyl ester is typically hydrolyzed back to a carboxylic acid using Lithium Hydroxide (LiOH) in a THF/Water mixture. The resulting acid is then coupled with complex amines using reagents like HATU and DIPEA to form stable, biologically active amides.
Structure-Activity Relationship (SAR) Rationale:
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Metabolic Stability: The −CF3 group blocks cytochrome P450 (CYP450) mediated oxidation at the meta position. Unlike a standard methyl group, which can be oxidized to a biologically reactive alcohol or carboxylic acid, the −CF3 group is metabolically inert.
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Electronic Tuning: The strong electron-withdrawing inductive effect of the −CF3 group lowers the electron density of the aromatic ring, making the molecule less susceptible to electrophilic aromatic substitution and altering the pKa of adjacent functional groups.
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Receptor Interaction: The −OCH3 group acts as a localized hydrogen-bond acceptor, allowing the molecule to anchor itself to backbone amides within a target protein's binding site.
Pharmacophore mapping and structure-activity relationship (SAR) rationale.
References
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Title: CAS#:1003843-90-0 | Methyl 3-Methoxy-5-(trifluoromethyl)benzoate Source: Chemsrc URL: [Link]
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Title: Methyl 3-methoxy-5-(trifluoromethyl)benzoate CAS#: 1003843-90-0 Source: ChemWhat URL: [Link]
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Title: Cas 328-69-8, 3-HYDROXY-5-(TRIFLUOROMETHYL)BENZOIC ACID Source: LookChem URL: [Link]
Sources
- 1. CAS 1003843-90-0 | 2823-3-08 | MDL MFCD14698061 | Methyl 3-methoxy-5-(trifluoromethyl)benzoate | SynQuest Laboratories [synquestlabs.com]
- 2. 78950-34-2|3-(Trifluoromethyl)phenyl acetate|BLD Pharm [bldpharm.com]
- 3. CAS#:1003843-90-0 | Methyl 3-Methoxy-5-(trifluoromethyl)benzoate | Chemsrc [chemsrc.com]
- 4. Methyl 3-methoxy-5-(trifluoromethyl)benzoate/CAS:1003843-90-0-HXCHEM [hxchem.net]
- 5. Метил 3-метокси-5-(трифторметил)бензоат CAS#: 1003843-90-0 • ChemWhat | База даних хімічних речовин та біологічних препаратів [chemwhat.com.ua]
- 6. lookchem.com [lookchem.com]
